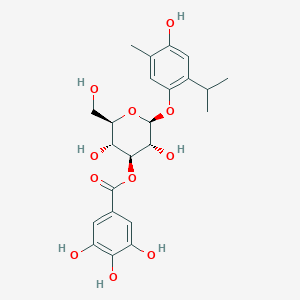

Isoquerglanin

Beschreibung

Contextualization within Natural Product Chemistry and Phytochemical Research

Isoquercitrin, a flavonoid and specifically a flavonol, is a significant compound within the fields of natural product chemistry and phytochemical research. sigmaaldrich.com Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, and isoquercitrin belongs to the flavonol subclass, characterized by a specific chemical structure. nih.gov It is a glycoside derivative of quercetin, meaning it is composed of a quercetin aglycone linked to a sugar molecule, in this case, a glucose moiety. nih.govresearchgate.net This glycosidic linkage significantly influences its properties, such as solubility and bioavailability, when compared to its aglycone counterpart, quercetin. tandfonline.com

The study of isoquercitrin is deeply embedded in the broader exploration of plant-based compounds for their potential health benefits. nih.gov Researchers in phytochemistry focus on the isolation, purification, structural elucidation, and quantification of such compounds from various plant sources. mdpi.comresearchgate.net Isoquercitrin has been identified in a wide array of fruits, vegetables, and medicinal herbs. researchgate.netcaringsunshine.com Its presence in plants used in traditional medicine has spurred scientific investigation into its biological activities. caringsunshine.com The compound is often studied alongside other related flavonoids like quercetin and rutin, allowing for comparative analyses of their chemical and biological properties. nih.govresearchgate.net

Historical Perspectives on the Discovery and Initial Characterization of Isoquercitrin

The history of isoquercitrin is intertwined with the traditional use of the plants in which it is found. caringsunshine.com For centuries, extracts from plants rich in isoquercitrin, such as those from the genus Thuja, have been utilized in traditional medicine systems in regions like Korea and China. researchgate.net The initial discovery and isolation of isoquercitrin as a distinct chemical entity were the result of advancements in phytochemical analysis techniques.

A significant milestone in the study of isoquercitrin was its chemical synthesis. While the compound had been isolated from natural sources, a reported synthesis was accomplished by reacting the potassium salt of quercetin with acetobromoglucose in liquid ammonia, a method that proved successful where others had failed. acs.org This achievement, published in 1952, was crucial for confirming the structure of isoquercitrin and enabling further investigation into its properties by providing a means to obtain the pure compound. acs.orgacs.org Early characterization involved determining its molecular formula as C₂₁H₂₀O₁₂, its molecular weight, and its structural features as a quercetin 3-O-β-D-glucopyranoside. sigmaaldrich.comresearchgate.net These initial studies laid the groundwork for the extensive research that continues to explore the multifaceted nature of isoquercitrin.

Eigenschaften

CAS-Nummer |

143519-53-3 |

|---|---|

Molekularformel |

C23H28O11 |

Molekulargewicht |

480.5 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)oxan-4-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C23H28O11/c1-9(2)12-7-13(25)10(3)4-16(12)32-23-20(30)21(19(29)17(8-24)33-23)34-22(31)11-5-14(26)18(28)15(27)6-11/h4-7,9,17,19-21,23-30H,8H2,1-3H3/t17-,19-,20-,21+,23-/m1/s1 |

InChI-Schlüssel |

FXEKONTUQLLWJB-JJYSZZJESA-N |

SMILES |

CC1=CC(=C(C=C1O)C(C)C)OC2C(C(C(C(O2)CO)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |

Isomerische SMILES |

CC1=CC(=C(C=C1O)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |

Kanonische SMILES |

CC1=CC(=C(C=C1O)C(C)C)OC2C(C(C(C(O2)CO)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |

Synonyme |

isoquerglanin |

Herkunft des Produkts |

United States |

Botanical Sources and Natural Biogenesis of Isoquerglanin

Distribution and Isolation from Specific Plant Taxa

The presence of isoquercitrin has been documented in a vast array of plant species. Its isolation from these sources is a common practice in phytochemical studies, providing pure compounds for further research.

The Japanese blue oak, Quercus glauca, serves as a significant natural source of isoquercitrin. Studies have identified isoquercitrin as a key cosmetically active compound within the leaf extracts of this plant. koreascience.kr The extraction process typically involves using solvents to separate the flavonoid from other plant materials. Research into the leaf extracts of Quercus glauca has confirmed the presence of several flavonoids, with isoquercitrin being one of the identified components. koreascience.krkoreascience.kr Further analysis of extracts from the acorn seed coats of Quercus glauca has also been conducted, highlighting the distribution of bioactive compounds throughout the plant. nih.gov

Isoquercitrin is by no means exclusive to Quercus glauca; it is a ubiquitous flavonoid found across numerous plant families and genera. np-mrd.org It can be isolated from a diverse range of plant species, including the mango (Mangifera indica) and the Noble rhubarb (Rheum nobile). wikipedia.org Its presence is also well-documented in traditional medicinal plants such as Ginkgo biloba, St. John's Wort (Hypericum perforatum), and Moringa oleifera. caringsunshine.com The compound is also found in the flower buds of Sophora japonica L. benepure.com A broad survey reveals its detection in a multitude of other plants, underscoring its widespread distribution. np-mrd.org

The table below provides a non-exhaustive list of botanical sources known to contain isoquercitrin.

| Family | Genus | Species | Common Name | Reference(s) |

| Anacardiaceae | Mangifera | indica | Mango | wikipedia.org |

| Annonaceae | Annona | squamosa | Sugar-apple | wikipedia.org |

| Apocynaceae | Apocynum | venetum | Dogbane | rsc.org |

| Cupressaceae | Thuja | orientalis | Chinese thuja | researchgate.net |

| Fabaceae | Sophora | japonica | Pagoda tree | benepure.com |

| Ginkgoaceae | Ginkgo | biloba | Ginkgo | caringsunshine.com |

| Hypericaceae | Hypericum | perforatum | St. John's Wort | caringsunshine.com |

| Moraceae | Morus | alba | White Mulberry | caringsunshine.com |

| Moringaceae | Moringa | oleifera | Moringa | caringsunshine.com |

| Nelumbonaceae | Nelumbo | nucifera | Sacred Lotus | nih.gov |

| Polygonaceae | Rheum | nobile | Noble Rhubarb | wikipedia.org |

| Fagaceae | Quercus | glauca | Japanese Blue Oak | koreascience.krkoreascience.kr |

Quercus glauca as a Prototypical Source Organism

Proposed Biosynthetic Pathways of Isoquercitrin

The formation of isoquercitrin in plants is a multi-step process involving precursor molecules derived from primary metabolism and a series of enzymatic reactions.

The biosynthesis of all flavonoids, including isoquercitrin, originates from the phenylpropanoid pathway. mdpi.commdpi.com The ultimate precursor for this pathway is the amino acid L-phenylalanine, which is itself produced via the shikimic acid pathway. mdpi.com

The key steps leading to the core flavonoid structure are as follows:

L-phenylalanine is converted to cinnamic acid . mdpi.com

Cinnamic acid is hydroxylated to form 4-coumaric acid . mdpi.com

4-coumaric acid is then activated to 4-coumaroyl-CoA . mdpi.com

This molecule undergoes condensation with three molecules of malonyl-CoA , catalyzed by chalcone synthase, to produce a chalcone intermediate. mdpi.com

The chalcone is isomerized to a flavanone, which is a central precursor for different flavonoid classes. mdpi.com Further enzymatic modifications, including hydroxylations, lead to the formation of the flavonol quercetin , which is the direct aglycone precursor to isoquercitrin. researchgate.netresearchgate.net

In addition to de novo synthesis, isoquercitrin can also be produced from another common flavonoid, rutin (quercetin-3-O-rutinoside). Rutin is structurally similar to isoquercitrin but contains an additional rhamnose sugar molecule. The enzymatic removal of this rhamnose moiety yields isoquercitrin. phytopurify.comresearchgate.net

Specific enzymes are crucial for catalyzing the final steps in isoquercitrin biosynthesis. The two primary enzymatic routes are the glycosylation of quercetin and the deglycosylation of rutin.

From Quercetin: The attachment of a glucose molecule to the 3-hydroxyl group of quercetin is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). researchgate.net For example, research has demonstrated the production of isoquercitrin from quercetin using a system containing the UDP-glycosyltransferase UGT73G1 and sucrose synthase StSUS1. researchgate.net The KEGG (Kyoto Encyclopedia of Genes and Genomes) database also lists several glucosyltransferases (e.g., EC 2.4.1.91) involved in the biosynthesis of flavonols like isoquercitrin. genome.jp

From Rutin: The conversion of rutin to isoquercitrin is achieved through the specific hydrolysis of the terminal rhamnose sugar. This reaction is catalyzed by the enzyme α-L-rhamnosidase (EC 3.2.1.40). nih.govnih.govacs.org While other enzyme preparations like naringinase and hesperidinase can also hydrolyze rutin, they often contain β-glucosidase activity, which can further break down the desired isoquercitrin product into quercetin. researchgate.netacs.org Therefore, the use of a specific α-L-rhamnosidase is preferred for large-scale production. phytopurify.com

Research into the genetic basis of flavonoid production has begun to identify gene clusters associated with their biosynthesis. In horse chestnut (Aesculus chinensis), analysis has revealed the proposed formation process for isoquercitrin and related flavonoids, pointing towards the involvement of specific biosynthetic gene clusters. researchgate.net These clusters contain the genes that code for the necessary enzymes in the pathway, such as UGTs.

Advanced Methodologies for Isoquerglanin Analysis and Elucidation

Contemporary Isolation and Purification Strategies

The isolation and purification of isoquercitrin from complex plant matrices are critical steps for its detailed analysis and characterization. Modern techniques have shifted towards more efficient, rapid, and high-purity methods, moving beyond traditional and often laborious approaches.

Chromatographic Separation Techniques for High Purity Isolation

A variety of advanced chromatographic techniques are now employed to achieve high-purity isoquercitrin. These methods are often used in combination to effectively separate isoquercitrin from other structurally similar flavonoids and compounds present in crude extracts. rsc.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification of isoquercitrin, with semi-preparative and preparative HPLC (pre-HPLC) being particularly effective. mdpi.commdpi.com Reverse-phase HPLC (RP-HPLC) is a common mode used for this purpose. mdpi.com For instance, a combination of high-speed counter-current chromatography (HSCCC) followed by pre-HPLC has been successfully used to isolate isoquercitrin with a purity of over 98%. mdpi.com In one study, after initial separation by HSCCC, a mixture containing isoquercitrin was further purified by pre-HPLC using an acetonitrile-water solvent system to yield the pure compound. mdpi.com

Medium-Pressure Liquid Chromatography (MPLC) serves as a valuable preparative technique, allowing for the use of smaller particle-size supports and a wider variety of stationary phases under pressure. mdpi.com It can be used as a preliminary purification step before final polishing with HPLC. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is another powerful tool for the separation of natural products like isoquercitrin. sci-hub.se This technique utilizes a liquid-liquid partitioning system, which avoids the use of solid stationary phases and can handle larger sample loads. sci-hub.se An efficient method for preparing isoquercitrin involved the biotransformation of rutin followed by a one-step purification using HSCCC, achieving a purity of 97.83%. sci-hub.se

Hydrophilic Interaction Liquid Chromatography (HILIC) has also been employed for the purification of isoquercitrin, particularly in combination with other chromatographic methods to enhance separation efficiency. mdpi.comnih.gov

The table below summarizes various chromatographic techniques used for the high-purity isolation of isoquercitrin.

| Technique | Description | Key Advantages | Reference |

| Preparative HPLC (pre-HPLC) | A high-resolution chromatographic technique used for purifying compounds on a larger scale. | High purity, good resolution. | mdpi.com |

| Medium-Pressure Liquid Chromatography (MPLC) | A preparative column chromatography technique that operates under moderate pressure. | Can use smaller particle-size supports, versatile stationary phases. | mdpi.comnih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | A liquid-liquid partition chromatography technique without a solid support matrix. | High sample loading capacity, avoids irreversible adsorption. | sci-hub.se |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | A separation mode that uses a hydrophilic stationary phase with a high concentration of organic solvent in the mobile phase. | Effective for separating polar compounds. | mdpi.comnih.gov |

| Reverse-Phase HPLC (RP-HPLC) | A common HPLC mode where the stationary phase is nonpolar and the mobile phase is polar. | Widely applicable, good for separating moderately polar compounds. | mdpi.com |

Optimized Extraction Methodologies for Isoquercitrin from Biomass

Conventional methods like Soxhlet extraction, while historically used, are often energy-intensive and can lead to the degradation of heat-sensitive compounds. nih.gov Therefore, there is a growing emphasis on "green" extraction technologies. nih.gov

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. nih.govmdpi.com This method generally requires lower temperatures and shorter extraction times compared to conventional methods. nih.gov Microwave-Assisted Extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and plant matrix, leading to rapid and efficient extraction. mdpi.com

The choice of solvent is also a critical parameter. While methanol and ethanol are commonly used, aqueous solutions are also effective, particularly for extracting hydrophilic compounds. nih.govresearchgate.net The optimization of extraction parameters such as temperature, time, and solvent concentration is essential to maximize the yield of isoquercitrin. researchgate.netresearchgate.net For instance, a study on Glechoma hederacea found that a heat reflux extraction with ethanol was optimal for obtaining high yields of isoquercitrin. mdpi.com

The following table details various extraction methods and their key parameters for obtaining isoquercitrin-rich extracts.

| Extraction Method | Solvent(s) | Key Parameters | Biomass Source Example | Reference |

| Heat Reflux Extraction (HRE) | Ethanol, Water | Temperature, Time | Glechoma hederacea | mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Cyclohexane, Isopropanol | Power, Frequency, Time, Temperature | Cannabis sativa | nih.gov |

| Solvent Extraction | Methanol | Room Temperature, 48h | Camellia sasanqua | scialert.net |

| Liquid-Liquid Extraction | n-hexane, chloroform, ethyl acetate, n-butanol | Sequential extraction based on polarity | Dendropanax morbifera | mdpi.com |

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Once isolated, the definitive identification and structural elucidation of isoquercitrin rely on a combination of advanced spectroscopic and spectrometric techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Isoquercitrin Structure Determination

¹H NMR spectra provide information about the protons in the molecule, including their chemical environment and coupling interactions. scialert.net For isoquercitrin, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the quercetin aglycone and the protons of the glucose moiety. scialert.net ¹³C NMR provides data on the carbon skeleton of the molecule. mdpi.com

Two-dimensional NMR techniques are crucial for confirming the structure. For example, Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals that are directly bonded, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, which is essential for determining the point of glycosylation (the attachment of the sugar to the aglycone). mdpi.com The structure of isoquercitrin has been confirmed through detailed analysis of such NMR data. scialert.netmdpi.com High-resolution solid-state NMR spectroscopy has also emerged as a powerful method for the structural determination of molecules that are difficult to analyze in solution. nih.gov

Advanced Mass Spectrometry (MS) Techniques for Isoquercitrin Profiling

Advanced mass spectrometry (MS) techniques are highly sensitive and provide crucial information about the molecular weight and fragmentation pattern of isoquercitrin, aiding in its identification and quantification. mdpi.com High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS, is widely used for the analysis of complex plant extracts. mdpi.comresearchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful combination for profiling isoquercitrin in complex mixtures. researchgate.netfarmaciajournal.com In LC-MS/MS, the precursor ion corresponding to isoquercitrin is selected and fragmented to produce a characteristic product ion spectrum, which serves as a fingerprint for the compound. techscience.com For instance, Ultra-High Performance Liquid Chromatography/Ion Mobility-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/IM-QTOF-MS) has been used for the rapid characterization of components, including isoquercitrin, in plant seeds. techscience.com The fragmentation of the isoquercitrin ion typically involves the neutral loss of the glucose moiety. techscience.com

The table below highlights some advanced MS techniques used for isoquercitrin analysis.

| Technique | Ionization Mode | Key Information Provided | Application Example | Reference |

| LC-Q-TOF-MS | ESI | Accurate mass, molecular formula, fragmentation pattern | Simultaneous determination in Hibiscus sabdariffa leaves | researchgate.net |

| UHPLC/IM-QTOF-MS | ESI+/ESI- | Retention time, collision cross section, MS/MS spectra | Characterization in Descurainia sophia seeds | techscience.com |

| UPLC-Q-TOF | ESI | High-resolution mass data for identification | Identification after biotransformation of rutin | sci-hub.se |

| LC-ESI-MS/MS | ESI | Quantitative and qualitative analysis | Phytochemical profiling of Cousinia aintabensis | farmaciajournal.com |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules like isoquercitrin. uitm.edu.my ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. uitm.edu.mynih.gov

The assignment of absolute configuration is a critical aspect of characterizing natural products, as different stereoisomers can exhibit different biological activities. nih.gov While NMR can determine the relative configuration, ECD is often used to establish the absolute stereochemistry. researchgate.net The experimental ECD spectrum of an isolated compound is compared with the theoretically calculated spectrum for a specific enantiomer. uitm.edu.my A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. uitm.edu.my

Quantitative Analytical Techniques for Isoquerglanin Determination

The accurate quantification of this compound (isoquercitrin) in various matrices, such as plant extracts, foods, and biological fluids, is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. A range of sophisticated analytical techniques has been developed and validated for this purpose, offering varying degrees of sensitivity, selectivity, and throughput. These methods are predominantly based on chromatographic and electrophoretic principles.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as the most widely employed technique for the quantitative determination of this compound. Its high resolution, reproducibility, and adaptability make it the gold standard. The versatility of HPLC is further enhanced by coupling it with various detectors, each offering specific advantages for analysis.

Reversed-phase HPLC is the most common separation mode, typically utilizing a C18 stationary phase. researchgate.netscielo.br The separation is achieved by a mobile phase consisting of an aqueous component (often acidified with formic, acetic, or phosphoric acid to improve peak shape and ionization) and an organic modifier like acetonitrile or methanol. researchgate.netoup.comnih.gov

HPLC with Diode Array Detection (DAD) or UV-Vis Detection: This is the most common configuration for routine analysis. Detection is typically performed at the maximum absorption wavelength for flavonoids, often around 254 nm, 350 nm, or 360 nm. scielo.broup.comresearchgate.net A study on Hibisci mutabilis Folium employed a reversed-phase HPLC method with a BDS Hypersil C18 column and a mobile phase of acetonitrile–0.3% phosphoric acid (15:85, v/v), detecting isoquercitrin at 254 nm. oup.com The method demonstrated good linearity in the concentration range of 0.25–8 µg/mL. oup.com Similarly, a validated HPLC-DAD method for Dimorphandra gardneriana extract used a C18 column with detection at 356 nm, achieving successful quantification of isoquercitrin. scielo.br The development of an HPLC-DAD method for Antennaria dioica herb identified isoquercitrin as a prevalent flavonoid, with quantification showing a limit of quantification (LOQ) between 0.2–1.0 µg/mL. pensoft.net

HPLC with Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Detection: For higher sensitivity and selectivity, especially in complex matrices like plasma or multi-component herbal formulations, HPLC is coupled with mass spectrometry. Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC), which uses smaller particle-sized columns, offers faster analysis times and improved resolution. mdpi.comnih.gov

A UPLC-MS/MS method was established for the simultaneous quantification of ten compounds, including isoquercitrin, in rat plasma after administration of a traditional oral solution. nih.gov This sensitive method allowed for the determination of key pharmacokinetic parameters, noting that isoquercitrin was absorbed quickly, reaching peak concentration in less than 0.5 hours. nih.gov Another LC-MS/MS method was developed for the simultaneous determination of six flavonoids, including isoquercitrin, in rat plasma to support a pharmacokinetic study of mulberry leaf flavonoids. nih.gov This method achieved a low limit of quantitation (LLOQ) of less than 1 ng/mL for each analyte. nih.gov The use of UHPLC–Q-Orbital ion trap-MS/MS has been proposed for the analysis of Eucommiae Folium, where isoquercitrin was recommended as a new quality-marker due to its high abundance and specificity. chromatographyonline.com

Table 1: Examples of HPLC Methods for this compound Quantification

| Technique | Matrix | Column | Mobile Phase | Detection | Linearity Range (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|---|---|---|

| HPLC-DAD | Hibisci mutabilis Folium | BDS Hypersil C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:0.3% Phosphoric Acid (15:85, v/v) | 254 nm | 0.25 - 8 | Not Specified | oup.com |

| HPLC-DAD | Dimorphandra gardneriana Extract | Thermo Scientific Hypersil C18 (4.0 x 250 mm, 5 µm) | Gradient of Acetonitrile and Water (pH 3.0) | 356 nm | 0.25 - 3.75 | 0.013 | scielo.brscielo.br |

| HPLC-DAD | Antennaria dioica Herb | Not Specified | Gradient of Methanol and 0.1% Formic Acid | Not Specified | 5 - 400 | 0.2 - 1.0 | pensoft.net |

| UPLC-MS/MS | Rat Plasma | Not Specified | Not Specified | ESI-MS/MS | Not Specified | Not Specified | nih.gov |

| LC-MS/MS | Rat Plasma | C18 Column | Gradient of Acetonitrile and 0.1% Formic Acid | ESI-MS/MS (MRM) | Not Specified | <0.001 | nih.gov |

| UPLC-TQ-MS | Crataegi folium | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Gradient of Acetonitrile and 0.1% Formic Acid | MS/MS | Not Specified | Not Specified | mdpi.com |

Other Chromatographic and Electrophoretic Quantification Platforms

While HPLC is predominant, other platforms offer viable alternatives for the quantification of this compound, each with unique advantages.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples in a cost-effective and rapid manner. For quantification, the separated spots on the HPTLC plate are scanned using a densitometer. A normal phase HPTLC method was developed for the simultaneous quantification of rutin and isoquercitrin in Jasminum sambac Ait. leaf powder. ijpsr.com The analysis used a mobile phase of ethyl acetate:methanol:formic acid (10.0:2.0:1.0 v/v/v) with densitometric scanning at 366 nm. ijpsr.com The method was linear for isoquercitrin in the range of 0.30 µ g/band to 1.2 µ g/band with a recovery of 98.84%. ijpsr.com Another HPTLC method quantified isoquercitrin in Caragana spinosa shoots, reporting a detection limit of 21.29 ng per band. akjournals.com

Capillary Electrophoresis (CE): Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. This technique offers very high separation efficiency, short analysis times, and minimal consumption of solvents and samples. d-nb.info CE has been explored for the analysis of various flavonoids, including isoquercitrin. fao.org An in-capillary DPPH-CE-DAD method was developed to screen and quantify active antioxidant components, including isoquercitrin, in Cuscuta chinensis Lam. nih.gov This method integrated the antioxidant reaction, separation, and detection into a single automated step. nih.gov Another study utilized CE for the quantitative analysis of phenolic compounds, including isoquercitrin, from a dry extract of Hedera helix. nih.gov

Table 2: Other Analytical Platforms for this compound Quantification

| Technique | Matrix | Mobile Phase / Buffer | Detection | Linearity Range | LOD / LOQ | Reference |

|---|---|---|---|---|---|---|

| HPTLC | Jasminum sambac Ait. | Ethyl acetate:Methanol:Formic acid (10:2:1) | Densitometry (366 nm) | 0.30-1.2 µg/band | Not Specified | ijpsr.com |

| HPTLC | Caragana spinosa Shoots | Ethyl acetate:1,2-dichloroethane:Acetic acid:85% Formic acid:Water (10:2.5:1:1:0.8) | Densitometry (360 and 387 nm) | Not Specified | LOD: 21.29 ng/band | akjournals.com |

| HPTLC | Arbutus unedo L. Leaves | Not Specified | Densitometry | Not Specified | Not Specified | nih.gov |

| Capillary Electrophoresis (CE-DAD) | Cuscuta chinensis Lam. | Optimized buffer solution | DAD | Not Specified | Not Specified (10-31 fold sensitivity enhancement) | nih.gov |

| Capillary Electrophoresis (CE) | Hedera helix Extract | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

Chemical Synthesis and Structural Modification of Isoquerglanin

Total Synthesis Approaches to Isoquercitrin

The total synthesis of isoquercitrin, while historically challenging, represents a significant achievement in carbohydrate and flavonoid chemistry. Early synthetic routes were reported, laying the groundwork for more advanced methodologies. acs.org The complexity of total synthesis arises from the need for stereoselective glycosylation and the regioselective protection and deprotection of multiple hydroxyl groups on the quercetin aglycone. nih.gov

Modern total synthesis strategies often involve the chemical synthesis of the quercetin aglycone, followed by glycosylation. nih.gov Quercetin itself is typically the starting material for the chemical preparation of its O-β-d-glucosylated derivatives like isoquercitrin. nih.gov These multi-step processes require careful selection of protecting groups to manage the different reactivity of the various hydroxyl groups present in the flavonoid structure. nih.govresearchgate.net

Semi-synthetic Strategies Utilizing Natural Precursors

Given the complexities of total synthesis, semi-synthetic approaches starting from readily available natural precursors are often more practical and economically viable. The most common precursor for isoquercitrin synthesis is rutin (quercetin-3-O-rutinoside), which is abundant in nature. nih.govmdpi.com The conversion of rutin to isoquercitrin involves the selective hydrolysis of the terminal rhamnose sugar from the rutinose moiety.

Enzymatic Hydrolysis of Rutin:

This is the most widely used and efficient method for producing isoquercitrin on a large scale. nih.gov It utilizes α-L-rhamnosidase enzymes, which specifically cleave the α-L-rhamnosyl bond without affecting the glucose-quercetin linkage. acs.orgtandfonline.com

Enzyme Sources: Various microorganisms, including Aspergillus niger, Aspergillus terreus, and Bacillus litoralis C44, have been identified as producers of α-L-rhamnosidase suitable for this conversion. google.comnih.gov Recombinant α-L-rhamnosidases, often expressed in hosts like Pichia pastoris, have been developed to improve yield and efficiency. europa.eutandfonline.com

Reaction Conditions: The enzymatic hydrolysis is typically carried out in aqueous buffer systems under mild conditions of temperature and pH. tandfonline.com Research has shown that using deep eutectic solvents (DESs), such as a mixture of choline chloride and urea, can significantly enhance the conversion rate and productivity of isoquercitrin from rutin. acs.org In one study, this system achieved a 100% conversion rate. acs.org

Process Optimization: To further improve efficiency, researchers have explored techniques like microwave-assisted synthesis, which has been shown to dramatically reduce reaction times from hours to minutes. scientific.net Biphasic systems have also been employed to accelerate the enzymatic conversion. researchgate.net

Chemical Hydrolysis of Rutin:

Acid hydrolysis can also be used to remove the rhamnose group from rutin. However, this method is generally less preferred due to its lack of specificity, which often leads to the hydrolysis of the desired isoquercitrin into quercetin and other byproducts, resulting in low yields. acs.org For instance, hydrolysis with phosphoric acid resulted in a low yield of isoquercitrin. acs.org

Rational Design and Synthesis of Isoquercitrin Analogs

To enhance the physicochemical properties and biological activities of isoquercitrin, researchers have focused on the rational design and synthesis of its analogs. nih.govresearchgate.net These modifications often involve acylation or glycosylation at specific positions on the isoquercitrin molecule. nih.govjmb.or.kr

Chemoenzymatic Synthesis of Esters:

A common strategy for creating isoquercitrin analogs is through esterification, particularly at the primary hydroxyl group (C-6″) of the glucose moiety. nih.govresearchgate.net This is often achieved using chemoenzymatic methods that combine the regioselectivity of enzymes with chemical synthesis steps.

Enzymatic Acylation: Lipases, such as Novozym 435 (immobilized Lipase B from Candida antarctica), are frequently used to catalyze the acylation of isoquercitrin with various carboxylic acids. nih.govresearchgate.net This approach has been successful in preparing a series of isoquercitrin esters with aromatic acids (e.g., benzoate, phenylacetate) and aliphatic acids. mdpi.comnih.gov

Chemical Protection/Deprotection: For acids that are not good substrates for enzymatic reactions, a chemical approach is necessary. nih.govresearchgate.net This typically involves a multi-step process:

Selective protection of the primary hydroxyl group of the glucose unit using a protecting group like tert-butyldimethylsilyl (TBDMS). nih.govmdpi.com

Protection of the phenolic hydroxyl groups. nih.govresearchgate.net

Esterification using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

Removal of the protecting groups to yield the final analog. nih.govresearchgate.net

Examples of Synthesized Analogs:

A range of isoquercitrin derivatives has been synthesized, including:

Aromatic Esters: Isoquercitrin benzoate, phenylacetate, phenylpropanoate, and cinnamate. nih.govresearchgate.net

Hydroxyaromatic Esters: Isoquercitrin 4-hydroxybenzoate, vanillate, and gallate. nih.govresearchgate.net

Aliphatic Esters: A series of esters with mono- or dicarboxylic acids. mdpi.com

These structural modifications have been shown to alter the lipophilicity and antioxidant properties of the parent compound. mdpi.comnih.govresearchgate.net For example, while many derivatives showed decreased DPPH radical scavenging activity compared to isoquercitrin, they exhibited significantly improved ABTS radical scavenging and were more effective at inhibiting lipid peroxidation. nih.govresearchgate.net

Glycosylation:

Another modification strategy is further glycosylation. Enzymatically modified isoquercitrin (EMIQ), which involves the addition of multiple glucose moieties, has been developed to enhance solubility and bioavailability. focusontoxpath.com

The rational design of analogs is also guided by computational methods like molecular docking to predict the binding of these new compounds to biological targets. researchgate.net This approach allows for the targeted synthesis of derivatives with potentially enhanced therapeutic effects. researchgate.netnih.gov

Molecular and Cellular Pharmacology of Isoquerglanin

Antioxidant Activity and Reactive Oxygen Species Modulation by Isoquerglanin

Isoquercitrin is recognized for its potent antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense systems. researchgate.netontosight.ainih.gov

Isoquercitrin has demonstrated significant efficacy in directly scavenging a variety of reactive oxygen species (ROS), including superoxide anions, hydroxyl radicals, and peroxyl radicals. nih.govscielo.br Studies have shown that isoquercitrin is a powerful scavenger of superoxide anions, a major free radical generated during physiological and pathological processes. scielo.brscite.ai Its ability to neutralize these reactive species helps to mitigate oxidative stress and prevent cellular damage. researchgate.net

In comparative studies, isoquercitrin has shown potent scavenging activity against various radicals. For instance, its IC50 value for scavenging superoxide anions has been reported to be 0.111 mM. scielo.brscite.ai Furthermore, isoquercitrin exhibits a higher capacity for scavenging superoxide anions compared to its related compound, quercitrin. nih.gov This activity is attributed to several mechanisms, including electron transfer (ET) and the chelation of metal ions like Fe²⁺ that can catalyze the formation of ROS. nih.govresearchgate.netnih.gov The structure of isoquercitrin, particularly the presence of a 6″-OH group, is thought to enhance its electron-transfer and Fe²⁺-chelating abilities, contributing to its superior superoxide anion-scavenging activity. nih.govnih.gov

Beyond superoxide anions, isoquercitrin is also an effective scavenger of other reactive species like hypochlorous acid. scielo.brscite.ai Research has also highlighted its ability to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.govmdpi.comnih.gov

Table 1: Radical Scavenging Activity of Isoquercitrin

| Radical Species | Assay | Finding | Reference |

|---|---|---|---|

| Superoxide Anion (•O₂⁻) | NBT Assay | IC50 = 0.111 mM | scielo.brscite.ai |

| DPPH Radical | DPPH Assay | Efficiently scavenged DPPH radicals, indicating direct radical-scavenging activity. | nih.govresearchgate.net |

| Hypochlorous Acid (HOCl) | HOCl Scavenging Assay | Effective scavenger with an IC50 of 0.0018 mM. | scielo.brscite.ai |

Isoquercitrin contributes to the maintenance of cellular redox homeostasis not only by direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. medchemexpress.comfrontiersin.org

Upon activation by isoquercitrin, Nrf2 translocates to the nucleus and promotes the transcription of a suite of antioxidant and cytoprotective genes. frontiersin.orgmdpi.com This includes enzymes such as superoxide dismutase (SOD), catalase, glutathione peroxidase, and heme oxygenase-1 (HO-1). frontiersin.orgd-nb.infomdpi.com Studies have shown that pretreatment with isoquercitrin leads to a significant increase in the levels and activity of these antioxidant enzymes, thereby enhancing the cell's capacity to neutralize ROS and withstand oxidative insults. d-nb.info For instance, in models of oxidative stress, isoquercitrin treatment has been shown to increase the expression of SOD1, SOD2, NQO1, and HO1. frontiersin.org

Furthermore, isoquercitrin has been found to activate the Nrf2 pathway, which in turn can inhibit the pro-inflammatory NF-κB pathway, highlighting a crosstalk between antioxidant and anti-inflammatory signaling. nih.gov The activation of the Nrf2/HO-1 pathway is a central mechanism by which isoquercitrin protects cells from oxidative damage. mdpi.comresearchgate.net

Scavenging of Superoxide Anions and Other Free Radicals

Anti-inflammatory Effects and Immunomodulation by this compound

Isoquercitrin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways. nih.gov

A hallmark of isoquercitrin's anti-inflammatory action is its ability to suppress the production of various pro-inflammatory molecules. It has been consistently shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a concentration-dependent manner. researchgate.net This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. mdpi.com

Beyond nitric oxide, isoquercitrin also reduces the levels of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgresearchgate.netmdpi.comnih.govresearchgate.net This broad-spectrum inhibition of inflammatory mediators underscores its potential in mitigating inflammatory responses. For example, in lipopolysaccharide (LPS)-stimulated macrophages, isoquercitrin significantly decreased the production of NO and the expression of iNOS, TNF-α, IL-1β, and IL-6. researchgate.netmdpi.com

The anti-inflammatory effects of isoquercitrin are mediated through its influence on critical intracellular signaling pathways that regulate inflammation. A primary target is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. medchemexpress.comresearchgate.netcaringsunshine.com Isoquercitrin has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines and enzymes. nih.govresearchgate.netnih.gov This inhibition can occur through the prevention of the degradation of IκBα, an inhibitor of NF-κB. researchgate.net

In addition to the NF-κB pathway, isoquercitrin also modulates the mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. mdpi.comnih.govspandidos-publications.com By inhibiting the phosphorylation and activation of these kinases, isoquercitrin can downregulate the expression of inflammatory mediators. mdpi.comnih.govnih.gov For instance, studies have demonstrated that isoquercitrin can inhibit the phosphorylation of ERK, JNK, and p38 in various cellular models of inflammation. mdpi.comspandidos-publications.com

Other signaling pathways implicated in isoquercitrin's anti-inflammatory action include the Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. biolifesas.orgrsc.orgnih.gov By targeting these upstream signaling molecules, isoquercitrin can effectively dampen the inflammatory cascade.

Table 2: Modulation of Inflammatory Pathways by Isoquercitrin

| Signaling Pathway | Effect of Isoquercitrin | Key Downstream Effects | Reference |

|---|---|---|---|

| NF-κB | Inhibition of activation | Decreased expression of iNOS, COX-2, TNF-α, IL-1β, IL-6 | medchemexpress.comnih.govresearchgate.netnih.gov |

| MAPK (ERK, JNK, p38) | Inhibition of phosphorylation | Decreased production of pro-inflammatory cytokines | mdpi.comnih.govspandidos-publications.com |

| TLR4/MyD88/NF-κB | Inhibition | Reduced intestinal inflammatory response | rsc.orgnih.gov |

| JAK/STAT3 | Inactivation | Reduced levels of inflammatory factors in muscle tissue | frontiersin.org |

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide)

Investigation of this compound’s Interactions with Biomolecular Targets

The pharmacological effects of isoquercitrin are a result of its interaction with various biomolecular targets, including enzymes and signaling proteins. Its ability to chelate metal ions is a key aspect of its antioxidant activity. researchgate.net

Research indicates that isoquercitrin can directly interact with and modulate the activity of several enzymes. For example, it has been shown to interfere with the activity of xanthine oxidase, an enzyme that produces superoxide radicals. nih.gov Furthermore, isoquercitrin has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. researchgate.netnih.gov

In the context of cancer, isoquercitrin has been shown to interact with signaling pathways such as the Wnt signaling pathway and mixed-lineage protein kinase 3. nih.gov It also influences apoptotic pathways by modulating the expression of proteins like cleaved caspase-3 and the Bax/Bcl-2 ratio. aging-us.com

The interaction of isoquercitrin with signaling proteins extends to the AMPK/mTOR/p70S6K pathway, which is involved in cellular energy homeostasis and autophagy. aging-us.com Studies have also identified potential protein targets such as Aldolase C (ALDOC), which may link the Nrf2 pathway to autophagy. mdpi.com The ability of isoquercitrin to bind to and modulate the function of these diverse biomolecular targets underlies its wide range of observed pharmacological effects.

Enzyme Activity Modulation Studies

Isoquercitrin has been shown to interact with and modulate the activity of numerous enzymes, which underlies many of its biological effects. These interactions range from the inhibition of enzymes involved in inflammation and metabolic diseases to the modulation of those involved in cellular signaling and antioxidant defense.

Studies have demonstrated that isoquercitrin can inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. nih.govresearchgate.net One study identified isoquercitrin as a competitive inhibitor of DPP-IV with an IC₅₀ value of 96.8 μmol L⁻¹. nih.gov This inhibition is significant as DPP-IV is a target in the management of type 2 diabetes. In the context of hypertension, isoquercitrin and its derivatives have been investigated for their ability to inhibit enzymes of the renin-angiotensin-aldosterone system (RAAS). ffhdj.com Specifically, isoquercitrin showed inhibitory activity against angiotensin-converting enzyme (ACE). ffhdj.com

The anti-inflammatory properties of isoquercitrin are partly attributable to its inhibition of pro-inflammatory enzymes. It has been shown to reduce the levels of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. nih.govresearchgate.net Furthermore, isoquercitrin can modulate the activity of enzymes involved in the cellular antioxidant defense system. It has been observed to blunt the decrease in catalase and glutathione peroxidase 1 (Gpx-1) activity caused by oxidative stress. researchgate.netnih.gov

Isoquercitrin also influences the activity of various caspases, which are proteases crucial for the execution of apoptosis. Studies have reported increased activity of caspase-3, -8, and -9 in different cancer cell lines following treatment with isoquercitrin, indicating an induction of the apoptotic cascade. spandidos-publications.comfrontiersin.orgspandidos-publications.com Additionally, it has been found to inhibit the expression of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3, which are involved in collagen degradation in the skin. nih.gov

Table 1: Enzyme Modulation by Isoquercitrin

| Enzyme | Effect | Biological Context | References |

|---|---|---|---|

| Dipeptidyl Peptidase-IV (DPP-IV) | Inhibition (Competitive) | Glucose Metabolism | nih.govresearchgate.net |

| Angiotensin-Converting Enzyme (ACE) | Inhibition | Blood Pressure Regulation | ffhdj.com |

| Renin | Weak Inhibition | Blood Pressure Regulation | ffhdj.com |

| Cyclooxygenase-2 (COX-2) | Inhibition/Downregulation | Inflammation | nih.govresearchgate.net |

| Caspase-3, -8, -9 | Activation | Apoptosis | nih.govspandidos-publications.comfrontiersin.orgspandidos-publications.com |

| Protein Kinase C (PKC) | Downregulation | Cancer Cell Proliferation | spandidos-publications.com |

| Catalase & Glutathione Peroxidase 1 | Preservation of Activity | Oxidative Stress | researchgate.netnih.gov |

| Matrix Metalloproteinase-1 (MMP-1) | Downregulation | Skin Photoaging | nih.gov |

| Matrix Metalloproteinase-3 (MMP-3) | Downregulation | Skin Photoaging | nih.gov |

| Fatty Acid Synthase (FAS) | Downregulation | Lipid Metabolism | nih.gov |

| Acetyl-CoA Carboxylase (ACC) | Phosphorylation (Inhibition) | Lipid Metabolism | nih.govmdpi.com |

Receptor Binding and Signaling Pathway Perturbation

Isoquercitrin perturbs a multitude of intracellular signaling pathways, which is central to its chemoprotective, anti-inflammatory, and neuroprotective effects. It can interact with cellular receptors or downstream signaling molecules to modulate pathway activation.

A significant body of research points to the role of isoquercitrin as a modulator of key cancer-related pathways. It has been shown to inhibit the Wnt/β-catenin signaling pathway by acting downstream of β-catenin, thereby impairing the growth of colon cancer cells. nih.govresearchgate.net In pancreatic cancer cells, isoquercitrin was found to inhibit the expression of the δ-opioid receptor and perturb the Mitogen-Activated Protein Kinase (MAPK) pathway by inhibiting ERK phosphorylation and promoting JNK phosphorylation. spandidos-publications.com The MAPK pathway is a frequent target of isoquercitrin, with studies showing its inhibition in the context of inflammation and UVB-induced skin damage. nih.gove-jkfn.orgcjnmcpu.com Furthermore, it inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival, in melanoma and bladder cancer cells. spandidos-publications.commdpi.com

Isoquercitrin also activates protective signaling pathways. It stimulates the LKB1/AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis and can lead to the suppression of lipid synthesis. nih.govmdpi.com Another protective mechanism involves the activation of the Nrf2/HO-1 signaling pathway, which enhances the cellular antioxidant defense against oxidative stress. mdpi.commdpi.com

In the context of inflammation, isoquercitrin has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines. cjnmcpu.comrsc.org It also suppresses the JAK2-STAT3 pathway, which is implicated in UVB-induced skin inflammation. nih.gov In neuronal cells, isoquercitrin has been found to reduce the activity of RhoA, a small GTPase that regulates the cytoskeleton, thereby promoting neurite elongation. plos.org It also inhibits the hepatocyte growth factor (HGF)/scatter factor-Met signaling pathway by blocking the tyrosine phosphorylation of the Met receptor, which can prevent cancer cell migration and invasion. tandfonline.com

Table 2: Signaling Pathways Perturbed by Isoquercitrin

| Signaling Pathway | Effect of Isoquercitrin | Associated Biological Process | Cell/System Studied | References |

|---|---|---|---|---|

| Wnt/β-catenin | Inhibition | Cancer Cell Growth | Colon Cancer Cells, Xenopus Embryos | nih.govresearchgate.net |

| MAPK (ERK, JNK, p38) | Inhibition | Cancer, Inflammation, Skin Damage | Pancreatic Cancer Cells, Macrophages, Skin Cells | nih.govspandidos-publications.come-jkfn.orgcjnmcpu.com |

| PI3K/Akt/mTOR | Inhibition | Cancer Cell Proliferation, Apoptosis | Bladder Cancer Cells, Melanoma Cells | spandidos-publications.commdpi.com |

| LKB1/AMPK | Activation | Energy Metabolism, Lipid Regulation | Hepatoma Cells, Hepatic Cells | nih.govmdpi.com |

| Keap1/Nrf2/HO-1 | Activation | Antioxidant Defense | HT22 Neuronal Cells, Liver Tissue | mdpi.commdpi.com |

| TLR4/MyD88/NF-κB | Inhibition | Inflammation | Intestinal Tissue, Macrophages | cjnmcpu.comrsc.org |

| JAK2-STAT3 | Inhibition | Inflammation, Skin Damage | Skin Cells | nih.gov |

| Phlpp1/AKT/Bcl-2 | Modulation | Cardioprotection, Apoptosis | Cardiomyocytes | frontiersin.org |

| RhoA | Activity Reduction | Neuronal Differentiation | NG108-15 Cells | plos.org |

| HGF/SF-Met | Inhibition | Cancer Cell Migration/Invasion | NBT-II Rat Bladder Carcinoma Cells | tandfonline.com |

| PERK-eIF2a-ATF4 | Activation | Endoplasmic Reticulum Stress, Apoptosis | HepG2 Liver Cancer Cells | saspublishers.com |

Cellular Mechanism Studies and Phenotypic Screening

Phenotypic screening and cellular mechanism studies have revealed that isoquercitrin induces a variety of cellular responses, from inhibiting cancer cell growth to protecting against oxidative damage. These studies often serve as the starting point for more detailed mechanistic investigations.

Phenotypic screening assays have identified isoquercitrin as a potent bioactive compound in various contexts. For example, it was found to be the most effective among several compounds isolated from Thuja orientalis at protecting retinal ganglion cells (RGC-5) from hydrogen peroxide-induced cell death. nih.gov This protective effect was linked to its ability to scavenge reactive oxygen species (ROS), preserve mitochondrial function, and inhibit apoptosis-related proteins. researchgate.netnih.gov Another screening effort identified isoquercitrin as a lead compound with neuroprotective effects against streptozotocin-induced neurotoxicity. researchgate.net

In cancer research, cellular studies consistently show that isoquercitrin inhibits the proliferation of various cancer cell lines, including those from the colon, pancreas, bladder, liver, and skin. spandidos-publications.comspandidos-publications.comnih.govmdpi.com This anti-proliferative effect is often accompanied by the induction of apoptosis and cell cycle arrest, typically in the G1 phase. spandidos-publications.comspandidos-publications.com For instance, in SK-MEL-2 melanoma cells, isoquercitrin treatment led to characteristic apoptotic morphological changes, DNA fragmentation, and an accumulation of cells in the sub-G1 phase. mdpi.com

Cellular mechanism studies have also elucidated its anti-inflammatory and antioxidant roles. In HaCaT keratinocytes, isoquercitrin protects against UVB-induced injury by decreasing ROS and malondialdehyde levels while enhancing the activity of superoxide dismutase (SOD). nih.gov It also reduces the expression of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. nih.govcjnmcpu.comrsc.org In hepatocytes, isoquercitrin attenuates oxidative damage by reducing ROS generation and preserving mitochondrial function, thereby increasing cell viability. mdpi.com

More advanced screening methods, such as virtual screening combined with fiber surface plasmon resonance (SPR) biosensing, have been used to rapidly identify therapeutic targets. This approach predicted and confirmed that protein-tyrosine phosphatase 1B (PTPN1) is a primary target for isoquercitrin in the context of insulin resistance. optica.org Additionally, microarray analysis of gene expression in NG108-15 neuronal cells treated with isoquercitrin revealed changes in the expression of Rho GTPase family members, corroborating findings that it promotes neurite elongation by modulating Rho signaling. plos.org

Table 3: Summary of Cellular Effects and Phenotypic Screens for Isoquercitrin

| Phenotype/Cellular Effect | Mechanism/Observation | Cell/System Type | Screening Method | References |

|---|---|---|---|---|

| Inhibition of Cancer Cell Proliferation | Induction of apoptosis and G1 cell cycle arrest. | Colon, Pancreatic, Bladder, Melanoma, Liver Cancer Cells | Cell Viability Assays (MTT, SRB) | spandidos-publications.comspandidos-publications.comnih.govmdpi.com |

| Neuroprotection | Attenuation of oxidative stress-induced cell death. | RGC-5 Retinal Ganglion Cells, Neuro2a Cells | Phenotypic Screen | researchgate.netnih.gov |

| Anti-inflammation | Reduction of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and COX-2. | Macrophages, Skin Cells, Intestinal Tissue | ELISA, Western Blot | nih.govcjnmcpu.comrsc.org |

| Antioxidant Activity | Reduction of ROS and lipid peroxidation; increased SOD activity. | Hepatocytes, Keratinocytes, Retinal Ganglion Cells | DCFH-DA Assay, Flow Cytometry | nih.govnih.govmdpi.com |

| Promotion of Neurite Elongation | Reduction of RhoA activity and altered Rho GTPase gene expression. | NG108-15 Neuronal Cells | Microarray Analysis, Time-lapse Imaging | plos.org |

| Inhibition of Cell Migration | Inhibition of HGF/SF-Met signaling. | NBT-II Rat Bladder Carcinoma Cells | Cell Scattering Assay | tandfonline.com |

| Cardioprotection | Inhibition of apoptosis via Phlpp1/AKT/Bcl-2 pathway. | H9c2 and HCM Cardiomyocytes | Cell Viability, ROS detection | frontiersin.org |

| Target Identification for Insulin Resistance | Binds to and inhibits PTPN1. | N/A | Virtual Screen & Fiber SPR Biosensing | optica.org |

Structure-activity Relationship Sar and Quantitative Structure-activity Relationship Qsar for Isoquerglanin

Delineation of Key Structural Features for Isoquercitrin Bioactivity

The bioactivity of isoquercitrin is determined by several key structural features, including its conjugated aromatic ring system and the presence and position of hydroxyl groups. cellmolbiol.org These elements are critical for its antioxidant, anti-inflammatory, and antiviral properties. cellmolbiol.org

The fundamental structure of isoquercitrin consists of a quercetin aglycone attached to a glucose moiety at the C3 position. jmb.or.krresearchgate.net This glycosylation significantly influences its solubility and bioavailability compared to its aglycone, quercetin. jmb.or.kr The core flavonoid structure, composed of two phenyl rings (A and B) and a heterocyclic ring (C), provides a scaffold for various biological interactions. researchgate.net

Key structural elements contributing to bioactivity include:

Hydroxyl Groups: The number and location of hydroxyl (-OH) groups on the A and B rings are paramount for antioxidant activity. cellmolbiol.orgmdpi.com The catechol moiety (3',4'-dihydroxyl groups) on the B-ring is particularly important for free radical scavenging. researchgate.net

Conjugated Aromatic System: The conjugated π-system of the aromatic rings allows for the delocalization of electrons, contributing to the molecule's ability to donate electrons and neutralize free radicals. cellmolbiol.org

Glycosylation Site: The attachment of the glucose molecule at the 3-hydroxyl position differentiates isoquercitrin from other quercetin glycosides and affects its interaction with specific enzymes and receptors. jmb.or.kr For instance, this feature is crucial for its inhibitory activity against certain viruses. jmb.or.kr

6″-OH Group: The hydroxyl group at the 6″ position of the glucose moiety has been shown to enhance certain biological activities. nih.gov Compared to quercitrin (which lacks this group), isoquercitrin exhibits stronger superoxide radical-scavenging and Fe²⁺-chelating abilities. nih.govmdpi.com However, this group may decrease hydrogen-donating ability due to steric hindrance or hydrogen bonding. nih.gov

A comparative analysis of isoquercitrin and its close analog, quercitrin, highlights the significance of the 6"-OH group.

| Feature | Isoquercitrin | Quercitrin | Significance of 6"-OH Group |

| •O₂⁻-scavenging activity | Stronger | Weaker | Enhances activity nih.govmdpi.com |

| Fe²⁺-chelating ability | Higher | Lower | Increases chelating potential nih.govmdpi.com |

| DPPH•-scavenging | Less effective | More effective | May reduce H-donating ability nih.gov |

These structural features collectively enable isoquercitrin to interact with biological targets, such as proteins and enzymes involved in disease pathways. cellmolbiol.org Molecular docking studies have shown that hydrogen bonding and π-alkyl interactions are key forces in the stable binding of isoquercitrin to protein targets. cellmolbiol.org

Development of Predictive Quantitative Structure-Activity Relationship Models for Isoquercitrin Analogs

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. openpharmaceuticalsciencesjournal.com These models are instrumental in predicting the activity of new analogs and guiding the design of more potent molecules. openpharmaceuticalsciencesjournal.comresearchgate.net Several studies have focused on developing QSAR models for flavonoids, including isoquercitrin and its derivatives, to predict activities such as anticancer and anti-inflammatory effects. openpharmaceuticalsciencesjournal.comnih.gov

The development of a QSAR model typically involves a dataset of compounds with known activities, from which molecular descriptors are calculated. This dataset is often divided into a training set to build the model and a test set to validate its predictive power. nih.govnih.gov

For instance, a 3D-QSAR model developed for a set of flavonoids showed that structural features related to molecular topology and charges are linked to their inhibitory activity. openpharmaceuticalsciencesjournal.com Machine learning-based algorithms are increasingly being used to generate robust QSAR models for virtual screening of compound libraries to identify novel therapeutic hits. colab.wsfrontiersin.org

To build a QSAR model, the three-dimensional structure of isoquercitrin is characterized by a variety of computational descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties. dergipark.org.tr The choice of descriptors is crucial for the development of a predictive model.

Commonly used descriptors in QSAR studies of flavonoids include: dergipark.org.tr

Electronic Descriptors: These describe the electronic properties of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's reactivity and ability to participate in electron transfer reactions. cellmolbiol.org

Energy Gap (ΔE): The difference between LUMO and HOMO energies, indicating chemical reactivity. cellmolbiol.org

Dipole Moment: Measures the polarity of the molecule.

Molecular Electrostatic Potential (MEP): Indicates the charge distribution and potential sites for electrophilic and nucleophilic attack. cellmolbiol.org

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. dergipark.org.tr

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure. openpharmaceuticalsciencesjournal.com

Thermodynamic Descriptors: These relate to the thermodynamic properties of the molecule, such as entropy and heat capacity. dergipark.org.tr

The following table provides examples of computational descriptors and their relevance in QSAR models for flavonoids.

| Descriptor Category | Specific Descriptor | Relevance to Bioactivity |

| Electronic | HOMO/LUMO Energies | Reactivity, electron-donating/accepting ability cellmolbiol.org |

| Electronic | Molecular Electrostatic Potential (MEP) | Interaction with biological targets, binding affinity cellmolbiol.org |

| Topological | Molecular Volume | Steric interactions, accessibility to binding sites dergipark.org.tr |

| Quantum Chemical | Charges | Electrostatic interactions with receptors openpharmaceuticalsciencesjournal.com |

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. mdpi.com This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. mdpi.com Validation is typically performed using both internal and external methods. nih.gov

Key statistical parameters used for QSAR model validation include:

Coefficient of Determination (R²): This measures the goodness-of-fit of the model to the training data. A value closer to 1 indicates a better fit. mdpi.com Generally, an R² value greater than 0.6 is considered acceptable. mdpi.com

Cross-validated R² (Q²): This is determined using methods like leave-one-out (LOO) cross-validation and assesses the internal predictive ability of the model. nih.gov A Q² value greater than 0.5 is typically required for a model to be considered predictive. nih.gov

External Validation (R²ext or r²pred): The model's predictive power is tested on an external set of compounds that were not used in model development. nih.govmdpi.com This is considered a more stringent test of the model's predictive capability. mdpi.com

Other Statistical Measures: Parameters like the F-test value (for statistical confidence), Root Mean Square Error (RMSE), and Standard Deviation (SD) are also used to evaluate the model's performance. mdpi.comresearchgate.net

A robust QSAR model will exhibit high values for R², Q², and R²ext, indicating both a good fit to the data and strong predictive power. mdpi.compreprints.org

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Goodness-of-fit for the training set. mdpi.com | > 0.6 mdpi.com |

| Q² (Cross-validated R²) | Internal predictive ability. nih.gov | > 0.5 nih.gov |

| R²ext (External Validation R²) | Predictive ability for an external test set. mdpi.com | High value indicates good predictability. |

Computational Descriptors for Isoquerglanin Molecular Structures

Pharmacophore Modeling and Ligand Design for Isoquercitrin Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to exert a specific biological effect. nih.govtandfonline.com For the isoquercitrin scaffold, this involves defining the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for its interaction with a biological target. tandfonline.com

The process begins with a set of active molecules, from which a common feature hypothesis is generated. nih.gov This pharmacophore model can then be used as a 3D query to screen large compound databases to identify novel molecules with the desired structural features and potential biological activity. tandfonline.com

Studies have successfully used pharmacophore models based on flavonoids to identify new inhibitors for various enzymes. nih.gov For example, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was developed and used to screen for potential anti-inflammatory compounds. nih.gov The validation of a pharmacophore model is crucial and is often assessed by its ability to distinguish between active and inactive compounds. nih.gov

Once a validated pharmacophore model is established, it can guide the design of new ligands based on the isoquercitrin scaffold. By modifying the isoquercitrin structure to better fit the pharmacophore, it is possible to design analogs with enhanced activity and selectivity. This integration of pharmacophore modeling with QSAR and molecular docking provides a comprehensive in silico approach to accelerate the discovery of new drug candidates inspired by the structure of isoquercitrin. researchgate.net

Biotechnological Production and Metabolic Engineering of Isoquerglanin

Heterologous Biosynthesis of Isoquercitrin in Engineered Microbial Systems

The preferred modern approach for producing isoquercitrin involves the microbial biotransformation of quercetin through the heterologous expression of glycosyltransferases. researchgate.netresearchgate.net This method offers a safe and sustainable route for production. nih.gov Various microbial hosts, particularly Escherichia coli and Bacillus subtilis, have been successfully engineered for this purpose.

In E. coli, different UDP-glucosyltransferases (UGTs) have been expressed to catalyze the glycosylation of quercetin. For instance, expressing UGT73B3 from Arabidopsis thaliana in an engineered E. coli strain resulted in an isoquercitrin titer of 3.9 g/L in a controlled bioreactor. researchgate.net Another strategy involved coupling the sucrose synthase GmSUS from Glycine max with the glycosyltransferase UGT78D2 in E. coli, achieving a production of 3.83 g/L with a high conversion yield from quercetin. researchgate.net In a different study, the expression of UGT73G1 and sucrose synthase StSUS1 in E. coli yielded 141.9 mg/L of isoquercitrin after 16 hours. researchgate.net

Bacillus subtilis has also proven to be a potent host for isoquercitrin production. The heterologous expression of the UGT78D2 gene in B. subtilis 168 was a key step in developing an efficient cell factory. researchgate.netnih.gov Initial efforts yielded titers of 0.37 g/L, which were subsequently increased through further metabolic engineering. researchgate.net Another study utilized a strain of Bacillus sp. isolated from tea cultivation soils, which produced 193.3 mg/L of isoquercitrin under optimized conditions. dntb.gov.ua

While most engineering efforts focus on glucosides, some studies have reported the simultaneous production of other glycosides. For example, certain engineered E. coli strains expressing RhaGT produced both quercitrin (quercetin 3-O-rhamnoside) and isoquercitrin, although the latter was a minor product. nih.govd-nb.info

Table 1: Heterologous Biosynthesis of Isoquercitrin in Engineered Microbial Hosts

| Microbial Host | Engineered Enzyme(s) | Substrate | Production Titer | Reference |

| Escherichia coli MEC367/Δpgi | UGT73B3 (Arabidopsis thaliana) | Quercetin | 3.9 g/L | researchgate.net |

| Escherichia coli BL21(DE3) | GmSUS (Glycine max), UGT78D2 | Quercetin | 3.83 g/L | researchgate.net |

| Bacillus subtilis 168 | UGT78D2 | Quercetin | 0.37 g/L | researchgate.netnih.gov |

| Escherichia coli | UGT73G1, StSUS1 | Quercetin | 141.9 mg/L | researchgate.net |

| Bacillus sp. CSQ10 | Endogenous enzymes | Quercetin | 193.3 mg/L | dntb.gov.ua |

| Escherichia coli W | RhaGT | Quercetin | 51 mg/L | nih.govd-nb.info |

Plant Cell and Organ Culture for Isoquercitrin Accumulation

Plant cell, tissue, and organ cultures represent an alternative platform for producing valuable secondary metabolites, including isoquercitrin. mdpi.commdpi.com These in vitro methods offer the potential for standardized and continuous production, independent of geographical and seasonal constraints. mdpi.com

Differentiated cultures, such as microshoot or root cultures, are often explored for their biosynthetic capabilities. mdpi.com For example, microshoot cultures of Spiraea betulifolia ssp. aemiliana have been identified as a promising source of flavonoids, including isoquercitrin. mdpi.com Similarly, in vitro cultures of Calligonum polygonoides, including root, callus, and cell suspension cultures, have been established to produce phenolic compounds. brieflands.com Studies showed that differentiated root tissues of C. polygonoides accumulated higher amounts of phenolics compared to unorganized cell suspension cultures, although isoquercitrin was not detected in the suspension cultures. brieflands.com

Elicitation, the use of biotic or abiotic stressors to trigger defense responses and enhance secondary metabolite production, is a common strategy in plant cell cultures. mdpi.comresearchgate.net For instance, elicitors like salicylic acid and yeast extract have been used to reprogram and enhance the accumulation of phenolic compounds in C. polygonoides cell suspension cultures. brieflands.com In Ocimum basilicum (basil), elicitation has been reported to enhance the synthesis of various secondary products, including isoquercitrin. mdpi.com Environmental factors and growth conditions also significantly impact the accumulation of these compounds. In amaranth (Amaranthus hypochondriacus L.) leaves, isoquercitrin accumulation was notably higher in plants subjected to nutrient and light stress. scielo.org.mx

Genetic and Metabolic Engineering Strategies for Enhanced Isoquercitrin Production

To move beyond the limitations of early microbial production systems, which often yielded isoquercitrin in the milligram range, extensive genetic and metabolic engineering strategies have been developed. researchgate.netd-nb.info These strategies aim to optimize the metabolic flux towards the target compound by enhancing precursor supply and blocking competing pathways.

A critical strategy is the reconstruction and enhancement of the UDP-glucose (UDP-Glc) supply pathway, as UDP-Glc is the essential sugar donor for the glycosylation of quercetin. researchgate.netnih.gov In B. subtilis, reconstructing the UDP-Glc synthesis pathway increased isoquercitrin titers from 0.37 g/L to 0.42 g/L. researchgate.net A significant leap in production was achieved by disrupting the pgi gene, which encodes glucose-6-phosphate isomerase. This disruption redirects carbon flux towards the pentose phosphate pathway, boosting the UDP-Glc pool and increasing the isoquercitrin titer to 10.6 g/L in shake flasks and ultimately to an impressive 35.6 g/L in a 1.3-L fed-batch fermentor. researchgate.netnih.govresearchgate.net This represents a yield of 77.2% from quercetin. nih.gov A similar strategy in E. coli, involving the disruption of the pgi gene, also led to a significant increase in isoquercitrin production. researchgate.net

Another key approach is the elimination of pathways that degrade either the substrate (quercetin) or the product (isoquercitrin). The catabolism of quercetin was blocked in B. subtilis by disrupting a quercetin dioxygenase, three ring-cleavage dioxygenases, and seven oxidoreductases, which increased the isoquercitrin titer to 1.64 g/L. researchgate.netnih.gov Furthermore, the hydrolysis of isoquercitrin back to quercetin was prevented by disrupting three β-glucosidase genes, which raised the titer to 3.58 g/L. researchgate.netnih.gov

In E. coli, a split metabolism approach has been employed where sucrose is used as a carbon source. The introduction of sucrose phosphorylase cleaves sucrose into fructose (for growth) and glucose-1-phosphate, which serves as a dedicated precursor for UDP-glucose, thereby channeling resources towards glycosylation. nih.gov

Table 2: Impact of Metabolic Engineering Strategies on Isoquercitrin Production in Bacillus subtilis

| Engineering Strategy | Resulting Titer | Reference |

| Heterologous expression of UGT78D2 | 0.37 g/L | researchgate.netnih.gov |

| Reconstruction of UDP-Glc synthesis pathway | 0.42 g/L | researchgate.netnih.gov |

| Disruption of quercetin catabolism pathways | 1.64 g/L | researchgate.netnih.gov |

| Disruption of β-glucosidase genes (prevents isoquercitrin hydrolysis) | 3.58 g/L | researchgate.netnih.gov |

| Disruption of pgi gene (boosts UDP-Glc pool) | 10.6 g/L | researchgate.netnih.govresearchgate.net |

| Fed-batch fermentation with pgi-disrupted strain | 35.6 g/L | researchgate.netnih.govresearchgate.net |

Computational Chemistry and in Silico Studies of Isoquerglanin

Molecular Docking and Molecular Dynamics Simulations of Isoquercitrin-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as isoquercitrin, might interact with a protein target at the atomic level. Following docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the ligand-protein interaction.

Research has demonstrated that isoquercitrin exhibits strong binding affinities for a variety of protein targets. For instance, in studies related to oxidative liver damage, molecular docking analyses revealed that isoquercitrin binds effectively to key proteins in the AMP-activated protein kinase (AMPK) pathway, including CaMKK2, ACC, and LKB1, with docking scores of -9.8, -8.6, and -8.7 kcal/mol, respectively. mdpi.com This suggests a direct interaction and modulation of these targets by isoquercitrin. mdpi.com Further docking studies have explored its interactions with proteins in the YAP signaling pathway, such as YAP and LATS1. mdpi.com

In the context of cancer, isoquercitrin has been docked against targets implicated in kidney cancer and inflammation, including IGF1R, PIK3CA, IL6, and PTGS2. nih.govnih.gov Subsequent MD simulations over 250 nanoseconds confirmed that isoquercitrin forms stable complexes with IGF1R, PIK3CA, and PTGS2. nih.gov The stability of these complexes was evaluated by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, with results indicating minimal fluctuations and stable binding energy. nih.gov Similarly, isoquercitrin was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), exhibiting a strong binding score of -11.973 kcal/mol. A 20-nanosecond MD simulation supported this finding, showing that the isoquercitrin-Mpro complex remained stable. Other research has used these techniques to confirm isoquercitrin's interaction with sickle hemoglobin (HbS) and Staphylocoagulase, suggesting its potential as an antisickling agent and in combating Staphylococcus aureus infections. tandfonline.comresearchgate.net

| Protein Target | Research Context | Docking Score (kcal/mol) | Key Molecular Dynamics (MD) Findings |

| AMPK Pathway Proteins (CaMKK2, ACC, LKB1) | Oxidative Liver Damage | -9.8, -8.6, -8.7 | Suggests direct interaction and modulation of the AMPK pathway. mdpi.com |

| IGF1R, PIK3CA, PTGS2 | Kidney Cancer & Inflammation | Not specified in text | MD simulation (250 ns) showed stable binding energy and complex formation. nih.gov |

| SARS-CoV-2 Mpro | Antiviral (COVID-19) | -11.973 | MD simulation (20 ns) showed good interaction stability. |

| Staphylocoagulase (Coa) | Bacterial Infection (S. aureus) | Not specified in text | MD simulation (40 ns) confirmed a stable binding mode in the protein's pocket. researchgate.net |

| Sickle Hemoglobin (HbS) | Sickle Cell Disease | Not specified in text | MD simulations supported findings of interaction through hydrogen bonding, leading to polymerization inhibition. tandfonline.com |

In Silico Predictive Modeling for Biological Activities

In silico predictive modeling uses computational algorithms and statistical methods to forecast the biological activities and properties of chemical compounds. These models are crucial for screening large databases of compounds and prioritizing candidates for further experimental testing.

Predictive studies have been instrumental in uncovering the therapeutic potential of isoquercitrin. Based on protein-protein interaction (PPI) network analysis and molecular docking, in silico models predicted that isoquercitrin could modulate gene targets such as IGF1R, PIK3CA, IL6, and PTGS2, which are implicated in kidney cancer and inflammation. nih.govnih.govmdpi.com These predictions were later validated through in vitro experiments, which confirmed that isoquercitrin treatment led to a significant decrease in the expression of PTGS2, PIK3CA, and IGF1R genes in a kidney cancer cell line. nih.govnih.gov